N-(piridin-2-ilmetil)piridin-3-amina

Descripción general

Descripción

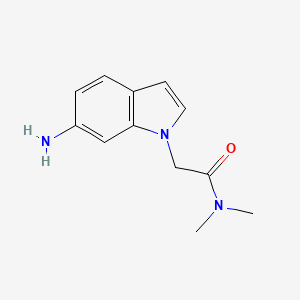

“N-(pyridin-2-ylmethyl)pyridin-3-amine” is an organic compound . It’s a derivative of pyridine, an aromatic heterocyclic organic compound.

Synthesis Analysis

The synthesis of compounds similar to “N-(pyridin-2-ylmethyl)pyridin-3-amine” has been reported. For instance, copper (II) complexes with multidentate ligands have been synthesized .Molecular Structure Analysis

The molecular structure of “N-(pyridin-2-ylmethyl)pyridin-3-amine” and similar compounds has been studied . For example, a compound named “N-(Pyridin-3-ylmethyl)propan-2-amine” was found to have a molecular weight of 150.22 .Aplicaciones Científicas De Investigación

Síntesis Orgánica

N-(piridin-2-ilmetil)piridin-3-amina: se utiliza en reacciones de síntesis orgánica, particularmente en la formación de N-(piridin-2-il)amidas y 3-bromoimidazo[1,2-a]piridinas a partir de α-bromocetonas y 2-aminopiridina bajo diferentes condiciones de reacción .

Química Medicinal

En química medicinal, este compuesto se utiliza para la síntesis de diversas moléculas farmacológicamente activas. Sus derivados pueden actuar como agentes complejantes para varios iones metálicos, lo cual es importante en el desarrollo de nuevos fármacos .

Cristalografía

El compuesto también es significativo en estudios de cristalografía. Su estructura cristalina se ha dilucidado mediante difracción de rayos X de monocristal, lo que ayuda a comprender las conformaciones moleculares y las interacciones .

Propiedades

IUPAC Name |

N-(pyridin-2-ylmethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-7-13-11(4-1)9-14-10-5-3-6-12-8-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELQXGHMMBRMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101294704 | |

| Record name | N-3-Pyridinyl-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227017-97-2 | |

| Record name | N-3-Pyridinyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227017-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-3-Pyridinyl-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-(pyridin-2-ylmethyl)pyridin-3-amine contribute to the formation of helical structures in silver(I) coordination polymers?

A: N-(pyridin-2-ylmethyl)pyridin-3-amine (L1) acts as a flexible unsymmetrical bis(pyridyl) ligand, providing two nitrogen donor atoms for coordination with silver(I) ions. [] This bridging action, combined with the ligand's flexibility, allows for the generation of helical chains in the resulting coordination polymers. Interestingly, L1 can adopt different conformations (cis-trans or trans-trans) within these structures, further influencing the helical arrangement. []

Q2: What is the influence of different counterions on the luminescent properties of coordination polymers incorporating N-(pyridin-2-ylmethyl)pyridin-3-amine?

A: Research shows that the choice of counterion can significantly impact the solid-state luminescent properties of these coordination polymers. For instance, complexes containing perchlorate anions (ClO4-) exhibit stronger luminescence intensities compared to those with nitrate anions (NO3-). [] This difference highlights the role of counterions in influencing the electronic environment and energy transfer processes within the coordination framework, ultimately impacting luminescence.

Q3: Can N-(pyridin-2-ylmethyl)pyridin-3-amine form coordination complexes with other metal ions besides silver(I)?

A: Yes, research demonstrates the ability of N-(pyridin-2-ylmethyl)pyridin-3-amine to coordinate with other metal centers. For example, a study reports the formation of a binuclear complex with silver(I) where the ligand bridges two Ag(I) ions, creating a 16-membered cyclic dimer. [] This example illustrates the versatility of N-(pyridin-2-ylmethyl)pyridin-3-amine in constructing diverse coordination architectures with different metal ions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)

![4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1517502.png)

![4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1517503.png)

![4-{[(4-Bromophenyl)sulfanyl]methyl}aniline](/img/structure/B1517504.png)

![{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol](/img/structure/B1517511.png)

![N,N-dimethyl-2-[(methylamino)methyl]aniline](/img/structure/B1517512.png)

![3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol](/img/structure/B1517513.png)